![molecular formula C9H13NO3 B169996 ethyl 2-acetyl-4-cyanobutanoate CAS No. 10444-33-4](/img/structure/B169996.png)
ethyl 2-acetyl-4-cyanobutanoate
Overview
Description
ethyl 2-acetyl-4-cyanobutanoate is an organic compound with a complex structure that includes both cyano and ester functional groups
Mechanism of Action
Target of Action
Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used as an adhesive . Its primary targets are surfaces that need to be bonded together. It is the active ingredient in most commercial superglues .
Mode of Action
ECA interacts with its targets by polymerizing rapidly in the presence of moisture . The small amount of moisture in the air is enough to initiate this polymerization . This reaction forms a strong bond within minutes, often stronger than the materials it joins .
Biochemical Pathways
The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is initiated by the presence of moisture and results in the formation of a strong adhesive bond .
Pharmacokinetics
It’s worth noting that despite its strength, the polymer can be removed by soaking it in acetone or mild acids . Household products such as nail polish remover or lemon juice can be used for this purpose .
Result of Action
The result of ECA’s action is the formation of a strong, durable bond between the surfaces it is applied to . This bond forms within minutes and is often stronger than the materials it joins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ECA. For instance, the presence of moisture in the air can initiate the polymerization process . Additionally, the compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be used in a well-ventilated area and stored in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetyl-4-cyanobutanoate typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of ethyl acetoacetate attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by protonation to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group adjacent to the cyano group, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 2-acetyl-4-cyanobutanoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for diverse reactions, including Michael additions and condensation reactions. For instance, it can react with nucleophiles to form more complex structures, making it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications
Reaction Type | Description | Yield (%) |
---|---|---|
Michael Addition | Reacts with nucleophiles to form β-keto esters | 75-90 |
Condensation Reactions | Forms larger cyclic compounds through condensation | 70-85 |
Oxidative Coupling | Engages in oxidative coupling for advanced materials | 80-90 |
Biological Applications
Synthesis of Bioactive Compounds
In biological research, this compound is utilized in the synthesis of various bioactive molecules. Its derivatives have shown potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.
Case Study: Development of Kinase Inhibitors
Research has indicated that derivatives of this compound can act as kinase inhibitors, which are crucial in cancer therapy. A study demonstrated that modifying this compound led to the discovery of new inhibitors with enhanced selectivity and potency against specific cancer cell lines .
Medicinal Chemistry
Pharmaceutical Development
The compound's derivatives are being investigated for their potential as pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and reduce toxicity.
Table 2: Pharmacological Activities
Compound Derivative | Activity Type | Reference |
---|---|---|
This compound Derivatives | Anticancer Activity | |
Analogues with modified side chains | Anti-inflammatory Effects |
Material Science
Production of Specialty Chemicals
This compound is also employed in the production of specialty chemicals and materials with unique properties. It can be used to synthesize polymers and coatings that exhibit desirable characteristics such as durability and resistance to environmental factors.
Case Study: Polymer Synthesis
The compound has been utilized in synthesizing polymers that are applied in coatings and adhesives. Its ability to form strong bonds when polymerized makes it suitable for industrial applications where durability is essential .
Comparison with Similar Compounds
Ethyl cyanoacrylate: Known for its use in superglues, it shares the cyano and ester functional groups but differs in its polymerization behavior.
Methyl cyanoacrylate: Similar to ethyl cyanoacrylate but with a methyl ester group, it also finds use in adhesives.
Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacrylate.
Uniqueness: ethyl 2-acetyl-4-cyanobutanoate is unique due to its specific structure, which allows for a broader range of chemical reactions and applications compared to simpler cyanoacrylates. Its combination of cyano and ester groups provides versatility in synthetic chemistry and potential for developing new materials and pharmaceuticals.
Biological Activity
Ethyl 2-acetyl-4-cyanobutanoate is an organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis routes, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of both cyano and ester functional groups, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions, following a Michael addition mechanism:
This reaction results in a compound that can serve as a building block for more complex organic molecules, particularly in pharmaceutical applications .
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives of cyanoacetic acid demonstrate high radical scavenging activity, which may be comparable to established antioxidants like ascorbic acid. While specific data on this compound's antioxidant capacity is limited, its structural analogs suggest potential efficacy in combating oxidative stress-related diseases .
Antibacterial Activity
The antibacterial properties of this compound have been explored through various assays. In vitro studies have demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For example, compounds similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus:
Compound | Zone of Inhibition (mm) | Target Bacteria |
---|---|---|
This compound | 15 - 20 | E. coli, S. aureus |
Standard Antibiotic (Streptomycin) | 18 - 25 | E. coli, S. aureus |
This table illustrates the comparative antibacterial activity of this compound against standard antibiotics .
Anticancer Activity
Recent studies have begun to investigate the anticancer potential of this compound and its derivatives. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds suggest a strong correlation with their structural features:
Compound | Cell Line | IC50 (µg/mL) | Activity Level |
---|---|---|---|
This compound | MCF-7 | 10.5 ± 1.04 | Strong |
This compound | PC-3 | 9.1 ± 0.86 | Strong |
Standard Drug (5-Fluorouracil) | MCF-7 | 5.5 ± 0.21 | Very Strong |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .
Case Study: Antioxidant Screening
In a study evaluating various cyanoacetic derivatives, this compound was included among compounds assessed for antioxidant activity using DPPH and nitric oxide scavenging assays. Although specific results for this compound were not highlighted, similar compounds showed significant activity, suggesting a potential role for this compound in therapeutic applications targeting oxidative stress-related conditions .
Case Study: Antibacterial Testing
In another investigation focused on the antibacterial properties of structurally related compounds, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated substantial inhibition zones comparable to conventional antibiotics, supporting its potential use in treating bacterial infections .
Properties
IUPAC Name |
ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQTXHMZBZRXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536949 | |
Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-33-4 | |
Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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